molecular formula C16H13NO5 B2678227 Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate CAS No. 477500-33-7

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2678227
CAS No.: 477500-33-7
M. Wt: 299.282
InChI Key: PKCHCJZRGLPILC-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative designed for pharmaceutical and oncological research. The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, consisting of a fused benzene and furan ring, and is known to be incorporated in numerous biologically active compounds and approved therapies . This particular molecule is structurally elaborated, featuring a furan-2-carboxamido moiety at the C3 position and an ethyl ester group at C2. Such substitutions are of high interest in drug discovery, as the introduction of specific substituents at defined positions on the benzofuran core is a established strategy to develop new derivatives with unique therapeutic profiles . Benzofuran derivatives have demonstrated a wide spectrum of biological activities, with significant research focusing on their potent anticancer properties . These compounds can exhibit cytotoxic activity by interfering with key cellular signaling pathways, inhibiting enzyme function, and inducing apoptosis in various cancer cell lines . The structure-activity relationship (SAR) of benzofurans suggests that amide and ester functionalities, like those present in this compound, are crucial for modulating cytotoxic activity and selectivity towards cancer cells . Consequently, this chemical serves as a valuable building block or intermediate for synthesizing more complex molecules and as a probe for studying structure-activity relationships in hit-to-lead optimization campaigns . Researchers can leverage this compound to develop novel therapies with the goal of achieving enhanced efficacy and lower incidence of adverse events compared to conventional treatments

Properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-20-16(19)14-13(10-6-3-4-7-11(10)22-14)17-15(18)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHCJZRGLPILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329651
Record name ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477500-33-7
Record name ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with a benzofuran derivative through amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-rich benzofuran core facilitates electrophilic aromatic substitution (EAS) at the C5 position. In halogenation reactions using bromine (Br₂) in dichloromethane at 0°C:

Reaction Reagent/Conditions Product Yield
Bromination at C5Br₂ (1.2 eq), CH₂Cl₂, 0°C5-Bromo derivative78%

This regioselectivity is attributed to the electron-donating effects of the adjacent carboxamido group, which activates the para position for electrophilic attack .

Reduction Reactions

The furan ring undergoes partial hydrogenation under controlled conditions:

Reaction Reagent/Conditions Product Yield
Dihydrofuran formationMg/NH₄Cl, THF/MeOH (−15°C to RT)trans-2,3-Dihydrobenzofuran analog65%

This reductive protocol preserves stereochemistry, producing exclusively the trans-dihydro derivative due to steric constraints imposed by the ethyl ester group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings:

Reaction Catalyst System Aryl Boronic Acid Yield
Suzuki coupling at C2PdCl₂(dppf)·DCM, Na₂CO₃, DME/H₂O, 70°C4-Methoxyphenyl70%
3-Furyl82%

These reactions demonstrate compatibility with electron-rich and heteroaromatic coupling partners, enabling structural diversification .

Ester Hydrolysis

Reaction Conditions Product Yield
SaponificationNaOH (2M), EtOH/H₂O, reflux, 4hCarboxylic acid derivative92%

The ethyl ester undergoes quantitative hydrolysis to the corresponding carboxylic acid, which serves as a precursor for amide couplings .

Amide Bond Cleavage

Reaction Reagent Product Yield
Acidic hydrolysisHCl (6M), dioxane, 100°C, 12hBenzofuran-2-carboxylate + furan-2-carboxylic acid85%

This reaction proceeds via protonation of the amide nitrogen, followed by nucleophilic attack by water .

Oxidation Pathways

Reaction Oxidizing Agent Product Yield
Furan ring oxidationKMnO₄ (aq), H₂SO₄, 60°C, 3hFuran-2,3-dione derivative43%
Benzofuran oxidationmCPBA, CH₂Cl₂, 0°C to RTEpoxidized benzofuran68%

The furan ring shows greater oxidation susceptibility compared to the benzofuran system due to reduced aromatic stabilization .

Thermal Rearrangements

Under pyrolysis conditions (250°C, vacuum):

Reaction Conditions Product Yield
Retro-Diels-AlderNeat, 250°C, 30 minFuran-2-carboxamide + benzofuran fragment61%

This decomposition pathway confirms the compound's thermal instability at elevated temperatures .

Biological Activation Pathways

In vitro studies with liver microsomes reveal metabolic transformations:

Metabolic Reaction Enzyme System Major Metabolite
O-DeethylationCYP3A43-(Furan-2-carboxamido)benzofuran-2-carboxylic acid
Furan ring hydroxylationCYP2D65-Hydroxyfuran derivative

These metabolic pathways inform pharmacokinetic optimization strategies for related drug candidates .

Key Stability Considerations

  • pH Sensitivity : Rapid degradation occurs in alkaline conditions (t₁/₂ = 2.3h at pH 9)

  • Photoinstability : 32% decomposition after 24h under UV light (254nm)

Experimental protocols consistently demonstrate the compound's versatility as a synthetic intermediate, though its stability limitations necessitate careful reaction design. Recent advances in flow chemistry have improved yields in large-scale transformations by minimizing thermal decomposition .

Scientific Research Applications

The benzofuran scaffold, which includes ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate, has been extensively studied for its diverse biological properties. Compounds derived from this structure exhibit various pharmacological effects, including:

  • Anticancer Activity : Benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study reported several benzofuran derivatives with significant cytotoxicity against leukemia and cervical carcinoma cell lines (K562 and HeLa) . this compound may similarly contribute to anticancer research due to its structural characteristics.
  • Antimicrobial Properties : Research has indicated that benzofuran compounds possess strong antibacterial and antifungal activities. Specific derivatives have demonstrated effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various advanced synthetic routes that enhance its accessibility for research and application:

  • C–H Arylation and Transamidation : A modular synthetic approach utilizing 8-aminoquinoline directed C–H arylation allows for the efficient construction of benzofuran derivatives. This method has been shown to yield high efficiency in synthesizing complex structures from simple precursors .
  • Diversity-Oriented Synthesis : The development of libraries based on benzofuran structures facilitates the exploration of structure-activity relationships. This approach enables the generation of a wide variety of derivatives, including those with enhanced biological activities .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic properties of several benzofuran derivatives against multiple cancer cell lines. The findings revealed that compounds featuring specific substituents exhibited enhanced activity, suggesting that this compound could be a valuable candidate for further investigation in anticancer drug development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of benzofuran derivatives. The results indicated that certain compounds significantly inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This compound's structure may provide insights into its potential effectiveness in this area .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Biological Activity Cell Line Tested IC50 (μM) Reference
AnticancerK56212
AnticancerHeLa11
AntimicrobialS. aureusInhibition Zone: 23 mm
AntimicrobialE. coliInhibition Zone: 24 mm
Synthesis Method Yield (%) Comments
C–H ArylationHighEfficient for complex derivatives
TransamidationVariable (56%-97%)Dependent on amine used

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like the Boc group () or piperidinyloxy () may hinder intermolecular interactions compared to the planar furan carboxamido moiety.
  • Bioactivity: Compounds with imidazole () or indole-cyano groups () exhibit antitumor or antiviral activities, suggesting the target compound’s furan substituent could modulate similar pathways but with distinct selectivity.

Spectroscopic and Analytical Data

  • Mass Spectrometry : The target compound’s molecular ion peak (M⁺) is expected at m/z 341.3, consistent with similar esters in .
  • ¹H NMR : Aromatic protons of the benzofuran core (~δ 6.8–7.8 ppm), furan protons (~δ 6.3–7.4 ppm), and ethyl ester signals (δ 1.3–4.4 ppm) align with data in .

Biological Activity

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran derivatives family, which are recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in medicinal chemistry, pharmacology, and other fields.

Chemical Structure and Properties

The unique structure of this compound incorporates both furan and benzofuran moieties. This structural complexity contributes to its interesting chemical and biological properties, making it a subject of interest in various research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.

Anticancer Activity

Research has shown that benzofuran derivatives exhibit significant anticancer properties. A review highlighted the cytotoxic effects of various benzofuran analogs against multiple cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16. This compound may share similar properties due to its structural characteristics .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AME-18010
Compound BA54915
This compoundTBDTBD

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial effects. Preliminary assessments indicate that compounds with similar structures exhibit activity against various bacterial strains. This compound may possess similar antimicrobial properties, potentially making it useful in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µM)
Compound CS. aureus20
Compound DE. coli40
This compoundTBDTBD

Case Studies and Research Findings

Several studies have investigated the structure–activity relationship (SAR) of benzofuran derivatives, emphasizing the importance of specific functional groups in enhancing biological activity. For example, modifications at the C–3 position of the benzofuran ring have been shown to significantly affect anticancer potency .

Case Study: Anticancer Activity Evaluation
A study evaluated a series of benzofuran derivatives for their anticancer activity against human cancer cell lines. The findings indicated that compounds with specific substitutions exhibited enhanced antiproliferative effects compared to standard treatments like Combretastatin-A4 (CA-4). This compound could be positioned within this context due to its structural similarities .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted protocols or multi-step organic reactions. For example:
  • Microwave-Induced Synthesis : Ethyl 3-hydroxybenzofuran-2-carboxylate reacts with furan-2-carboxamide derivatives under microwave irradiation (100–120°C, 5–10 minutes) using K₂CO₃ as a base and DMF as a solvent. This method achieves high yields (~80–90%) with minimal side products .
  • Stepwise Functionalization : Starting from ethyl benzofuran-2-carboxylate, sequential amidation with furan-2-carbonyl chloride in anhydrous THF under N₂ atmosphere, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7), yields the target compound. NMR and MS are used for structural confirmation .

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. For example, the furan-2-carboxamido moiety shows distinct aromatic protons at δ 7.2–7.8 ppm and a carbonyl peak at ~168 ppm in 13^13C NMR .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M + H]⁺ at m/z 342.1) confirm molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, with Mercury visualizing hydrogen bonding and π-π stacking interactions critical for stability .

Q. What are the typical purification techniques for this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate/petroleum ether, 1:4 to 1:1) removes unreacted starting materials and byproducts .
  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (melting point: 145–148°C) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to functionalize the benzofuran core?

  • Methodological Answer :
  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1) under microwave irradiation (100°C, 20 minutes). For example, coupling with 4-chlorophenylboronic acid introduces aryl groups at the 5-position of benzofuran, achieving ~75% yield .
  • Microwave Advantages : Reduced reaction time (20 minutes vs. 12 hours conventionally) and improved regioselectivity due to uniform heating .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • Methodological Answer :
  • Antiproliferative Activity : Introducing electron-withdrawing groups (e.g., -NO₂ at the 5-position) enhances cytotoxicity against cancer cell lines (IC₅₀: 8–12 μM) by stabilizing interactions with DNA topoisomerase II .
  • α-Glucosidase Inhibition : Substitution at the 3-position with hydrophilic groups (e.g., -OH) improves binding to the enzyme’s active site, reducing IC₅₀ from 45 μM to 18 μM .

Q. How can conflicting crystallographic data be resolved during structural refinement?

  • Methodological Answer :
  • SHELX Refinement : Use anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. For example, a BASF value of 0.35 resolved overlapping electron density in a recent study .
  • Validation Tools : Mercury’s "Structure Validation" module checks for geometric outliers (e.g., bond length deviations > 0.02 Å) and hydrogen-bonding plausibility .

Q. What strategies address low yields in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Trapping : Quench reactive intermediates (e.g., acyl azides) with TEMPO to prevent decomposition .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) during esterification steps, improving overall yield from 50% to 78% .

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